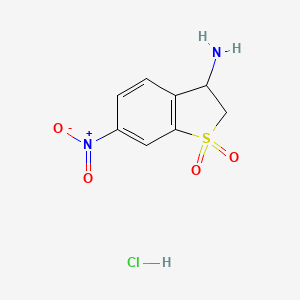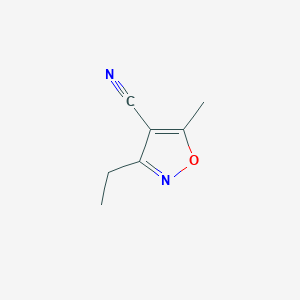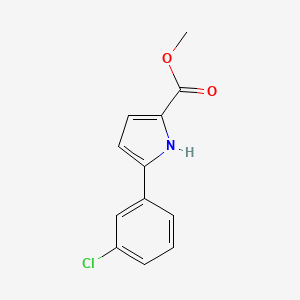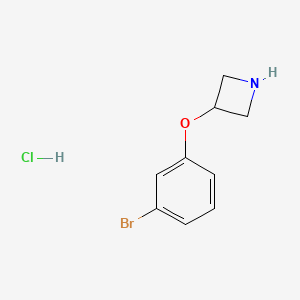![molecular formula C17H21N3O2 B1378807 Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate CAS No. 1461708-69-9](/img/structure/B1378807.png)
Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate is 1S/C17H21N3O2/c1-12-18-9-8-15(20-12)19-11-13-6-5-7-14(10-13)16(21)22-17(2,3)4/h5-10H,11H2,1-4H3,(H,18,19,20) . This code provides a specific representation of the molecule’s structure. For a visual representation, it’s recommended to use chemical drawing software or databases that can interpret InChI codes.Physical And Chemical Properties Analysis
Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate is a powder . The storage temperature is 4 degrees Celsius . Unfortunately, other physical and chemical properties such as boiling point, density, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Histamine H4 Receptor Ligands : A study by Altenbach et al. (2008) explored 2-aminopyrimidines as ligands for the histamine H4 receptor. One compound in this series, 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, showed potent in vitro anti-inflammatory and antinociceptive activities, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Asymmetric Synthesis of β-Amino Acid Derivatives : Davies et al. (1997) described the use of lithium (α-methylbenzyl)allylamide for the asymmetric synthesis of unsaturated β-amino acid derivatives. This process involves a highly stereoselective conjugate addition, demonstrating the utility of tert-butyl groups in asymmetric synthesis (Davies et al., 1997).
Dihydroxylation of Acyclic Allylic Amines : Csatayová et al. (2011) conducted a study on the diastereoselective dihydroxylation of tert-butyl sorbate. This work is significant for the asymmetric synthesis of complex sugar derivatives, like 3,6-dideoxy-3-amino-L-talose, demonstrating the versatility of tert-butyl groups in organic synthesis (Csatayová et al., 2011).
Supramolecular Structures in Hydrogen-bonded Systems : Portilla et al. (2007) investigated hydrogen-bonded supramolecular structures in substituted 4-pyrazolylbenzoates. Their findings highlight the role of tert-butyl groups in forming stable hydrogen-bonded arrangements in molecular structures (Portilla et al., 2007).
Crystal Structure of Chromen-4-yl 4-tert-butylbenzoate : Abou et al. (2012) studied the crystal structure of 2-oxo-2H-chromen-4-yl 4-tert-butylbenzoate, demonstrating the impact of tert-butyl substituents on molecular conformation and crystal packing (Abou et al., 2012).
Human Airway Smooth Muscle Contraction : Takahashi et al. (1997) studied the contraction of human airway smooth muscle by endothelin-1 and its modulation by tert-butyl substituted compounds. This research contributes to understanding the role of tert-butyl derivatives in biological systems (Takahashi et al., 1997).
Genotoxicity Assessment : Chen et al. (2008) assessed the genotoxicity of various compounds, including tert-butyl ethers, to human lymphocytes. This study provides insights into the biological impact of tert-butyl derivatives (Chen et al., 2008).
Propriétés
IUPAC Name |
tert-butyl 3-[[(2-methylpyrimidin-4-yl)amino]methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-18-9-8-15(20-12)19-11-13-6-5-7-14(10-13)16(21)22-17(2,3)4/h5-10H,11H2,1-4H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXCXNVGNIETBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NCC2=CC(=CC=C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201132949 | |
| Record name | Benzoic acid, 3-[[(2-methyl-4-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201132949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoate | |
CAS RN |
1461708-69-9 | |
| Record name | Benzoic acid, 3-[[(2-methyl-4-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461708-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-[[(2-methyl-4-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201132949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1378724.png)
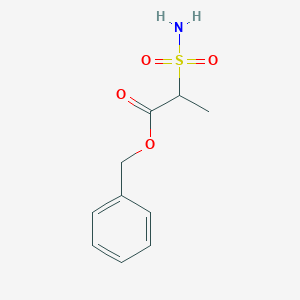
![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B1378726.png)
